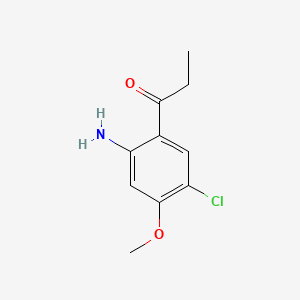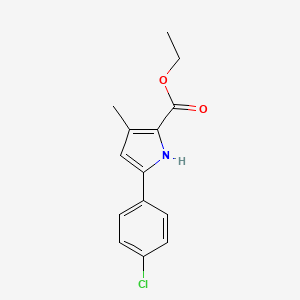
Cyclopropylmethanamine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropylmethanamine hydrobromide is a chemical compound with the molecular formula C4H9N•HBr and a molecular weight of 152.03. It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique cyclopropyl group, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopropylmethanamine hydrobromide can be synthesized starting from cyclopropanecarbonitrile. The process involves the reduction of the cyano group using a sodium borohydride/nickel dichloride system. The reaction is carried out in tetrahydrofuran under nitrogen protection, with the temperature controlled between 20-45°C. The reaction typically lasts for 10-18 hours .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and efficiency. The final product is obtained through rectification and purification steps to achieve high purity suitable for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropylmethanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the amine group.
Substitution: The cyclopropyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various cyclopropyl derivatives, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Cyclopropylmethanamine hydrobromide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of cyclopropylmethanamine hydrobromide involves its interaction with various molecular targets. The cyclopropyl group can interact with enzymes and proteins, leading to modifications in their activity. The compound can also participate in signaling pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Cyclopropylmethanamine hydrobromide can be compared with other similar compounds, such as:
Cyclopropylamine: Lacks the methanamine group, leading to different reactivity.
Cyclopropylmethylamine: Similar structure but different functional groups.
Cyclopropylmethanol: Contains a hydroxyl group instead of an amine.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Eigenschaften
CAS-Nummer |
1181458-34-3 |
|---|---|
Molekularformel |
C4H10BrN |
Molekulargewicht |
152.03 g/mol |
IUPAC-Name |
cyclopropylmethanamine;hydrobromide |
InChI |
InChI=1S/C4H9N.BrH/c5-3-4-1-2-4;/h4H,1-3,5H2;1H |
InChI-Schlüssel |
SXRZNLRIALLBMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13647164.png)
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13647168.png)
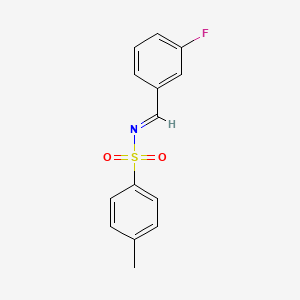

![[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine](/img/structure/B13647175.png)

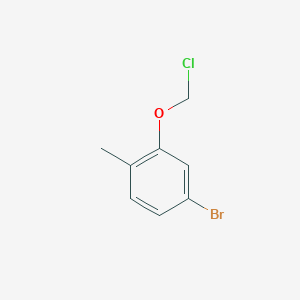
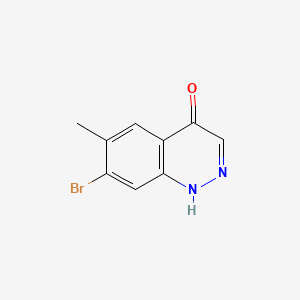
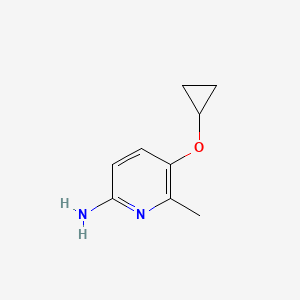
![1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13647193.png)
